Physical and chemical properties of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
Physical and chemical properties of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
An In-depth Technical Guide to 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine (CAS No: 1039867-83-8), a fluorinated organic compound of significant interest to the pharmaceutical and life sciences industries. The molecule integrates three critical pharmacophores: a bromo-substituted aromatic ring, a methoxy group, and a trifluoroethylamine moiety. This unique combination makes it a versatile building block for the synthesis of novel therapeutic agents. This document details the compound's known and predicted physicochemical properties, provides a plausible synthetic pathway, discusses its chemical reactivity and potential applications in drug discovery, and includes predictive spectral analysis for characterization. The insights herein are grounded in established chemical principles and supported by authoritative references to guide researchers in leveraging this compound's full potential.
Introduction and Strategic Significance
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a well-established method for enhancing pharmacological properties. The trifluoromethyl group (CF3), in particular, can significantly improve metabolic stability, binding affinity, and lipophilicity.[1] 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine embodies this principle, serving as a valuable chiral synthon.
Its structure is composed of two key regions:
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The 2,2,2-Trifluoroethylamine Core: This functional group is a bioisostere for other chemical groups and is known to impart greater stability and enhanced bioactivity to parent molecules.[1][2] Its presence is a critical driver for developing next-generation therapeutics with improved pharmacokinetic profiles.[1]
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The Bromo-Methoxyphenyl Scaffold: Aromatic systems containing both bromine and methoxy substituents are prevalent in compounds with demonstrated biological activities, including potent anticancer and antimicrobial properties.[3][4][5] The bromine atom serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) for molecular diversification. The methoxy group, an electron-donating substituent, modulates the electronic properties of the aromatic ring.
This guide consolidates the available technical data and provides expert-driven insights into the characterization and utilization of this high-value chemical intermediate.
Physicochemical and Structural Properties
A precise understanding of a compound's physical properties is fundamental to its application in experimental settings, influencing everything from reaction setup to formulation.
Table 1: Compound Identification
| Property | Value | Source |
| CAS Number | 1039867-83-8 | [6] |
| Molecular Formula | C₉H₉BrF₃NO | [6] |
| Molecular Weight | 284.08 g/mol | [6] |
| IUPAC Name | 1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethanamine | [6] |
| MDL Number | MFCD07384639 | [6] |
| PubChem CID | 43131052 | [6] |
Table 2: Physical Properties
| Property | Predicted/Observed Value | Rationale/Notes |
| Appearance | White to off-white solid | Expected for similar aromatic amines of this molecular weight. |
| Melting Point | Data not publicly available | - |
| Boiling Point | Data not publicly available | Likely to decompose at high temperatures before boiling at atmospheric pressure. |
| Solubility | Soluble in methanol, dichloromethane, ethyl acetate. Sparingly soluble in water. | Based on the presence of both polar (amine, methoxy) and non-polar (aromatic ring, CF₃) groups. |
Spectral Characterization: A Predictive Analysis
While experimental spectra for this specific compound are not widely published, its structure allows for a reliable prediction of the key signals expected in NMR and IR spectroscopy. This predictive framework is crucial for researchers to verify the identity and purity of their material.
Table 3: Predicted Spectral Data
| Technique | Feature | Predicted Chemical Shift / Frequency | Structural Assignment |
| ¹H NMR | Singlet | ~3.9 ppm | Methoxy group (-OCH₃) |
| Quartet | ~4.5 ppm | Methine proton (-CH(NH₂)CF₃) | |
| Broad Singlet | ~1.8-2.5 ppm | Amine protons (-NH₂) | |
| Multiplets | ~6.9-7.6 ppm | Aromatic protons (Ar-H) | |
| ¹³C NMR | Quartet | ~125 ppm (J ≈ 280 Hz) | Trifluoromethyl carbon (-CF₃) |
| Quartet | ~55-60 ppm (J ≈ 30 Hz) | Methine carbon (-CH) | |
| Singlet | ~56 ppm | Methoxy carbon (-OCH₃) | |
| Multiple Signals | ~110-158 ppm | Aromatic carbons (Ar-C) & C-Br | |
| ¹⁹F NMR | Doublet | ~-74 ppm | -CF₃ |
| IR | Sharp, Medium Bands | 3300-3400 cm⁻¹ | N-H stretch (primary amine) |
| Sharp, Strong Bands | 1100-1250 cm⁻¹ | C-F stretch | |
| Sharp, Medium Band | ~2840 cm⁻¹ | C-H stretch (methoxy) |
Protocol: Standard Acquisition of NMR Spectra
This protocol ensures the reproducible and accurate characterization of the compound.
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Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
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Solvent Selection: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be superior for resolving N-H protons.
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Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.
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Instrument Setup: Insert the sample into the NMR spectrometer.
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Shimming: Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is essential for high-resolution spectra.
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Acquisition:
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Acquire a ¹H NMR spectrum using standard parameters (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans).
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Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
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Acquire a ¹⁹F NMR spectrum. This is typically a fast experiment requiring fewer scans.
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Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra (e.g., to residual solvent peak for ¹H and ¹³C).
Synthesis and Chemical Reactivity
Plausible Synthetic Pathway
While specific vendor synthesis routes are proprietary, a chemically sound and robust pathway can be proposed based on established organic transformations. The most logical approach involves the reductive amination of a ketone precursor.
Caption: Proposed synthetic workflow for the target compound via a ketone intermediate.
Protocol: Reductive Amination of the Ketone Precursor
This self-validating protocol includes checkpoints for confirming reaction progress and product identity.
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Reactor Setup: To a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add the ketone precursor, 1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-one (1.0 eq).
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Solvent and Reagents: Add anhydrous methanol (MeOH) as the solvent, followed by ammonium acetate (NH₄OAc, ~10 eq). Stir the mixture until all solids are dissolved.
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Initiation: Add sodium cyanoborohydride (NaBH₃CN, ~1.5 eq) portion-wise over 10 minutes. Causality Note: NaBH₃CN is chosen as the reducing agent because it is mild enough to selectively reduce the iminium intermediate formed in situ without reducing the starting ketone.
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Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS every 1-2 hours until the starting ketone is consumed.
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Workup:
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Carefully quench the reaction by the slow addition of 1M HCl to neutralize excess reducing agent and decompose the iminium complex.
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Adjust the pH to >10 with aqueous NaOH to deprotonate the amine product.
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
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Purification: Combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
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Validation: Confirm the structure and purity of the final product using NMR and Mass Spectrometry, comparing the results to the predicted spectral data (Table 3).
Key Chemical Reactivity
The molecule's value lies in the orthogonal reactivity of its functional groups, allowing for selective modifications at different sites.
Caption: Key reactive sites for molecular diversification.
Applications in Drug Discovery and Development
This compound is not an end-product but a strategic starting material. Its utility is best illustrated by its potential in creating diverse chemical libraries for high-throughput screening.
Workflow: From Building Block to Drug Candidate Library
Caption: Library generation workflow using orthogonal synthesis strategies.
By leveraging the two primary reaction sites, medicinal chemists can rapidly generate hundreds or thousands of unique analogs. For example, a matrix approach involving 20 different acyl chlorides for the amine and 50 different boronic acids for the aryl bromide could theoretically produce a 1,000-member library from a single, high-value starting material. This strategy accelerates the discovery of lead compounds by systematically exploring the chemical space around a promising core structure.
Conclusion
1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine is a strategically designed chemical building block with significant potential for academic and industrial researchers. Its key attributes—a metabolically robust trifluoroethylamine group and a versatile bromo-methoxyphenyl scaffold—position it as a valuable asset in the synthesis of novel small molecules for drug discovery. This guide has provided a consolidated overview of its properties, a plausible synthetic route, and a clear vision for its application in creating diverse chemical libraries. By understanding and applying the principles outlined herein, scientists can effectively harness this compound's potential to accelerate the development of next-generation therapeutics.
References
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1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-amine . American Elements. [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line . PubMed. [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line . PMC, National Center for Biotechnology Information. [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line . Taylor & Francis Online. [Link]
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Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compound . Semantic Scholar. [Link]
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1-(3-bromo-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol . NextSDS. [Link]
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Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis . PMC, National Center for Biotechnology Information. [Link]
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Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution . PMC, National Center for Biotechnology Information. [Link]
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1-(3-Bromo-4-methoxyphenyl)-2,2,2-trifluoroethanamine . Crysdot. [Link]
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